1-(4-methoxyphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide
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Description
1-(4-methoxyphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Conformation
A study by Banerjee et al. (2002) examined the crystal structure and molecular conformation of a closely related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which was evaluated as a potential antineoplastic agent. X-ray analysis and AM1 molecular orbital methods revealed insights into its structural properties, highlighting the compound's potential in drug development (Banerjee et al., 2002).
Antioxidant and Antibacterial Properties
Research by Anusevičius et al. (2015) focused on derivatives of 1-(4-methoxyphenyl)pyrrolidin-2-ones, including compounds with thiadiazole structures, similar to the chemical . These compounds demonstrated moderate antibacterial activity against various microorganisms and exhibited antioxidant properties (Anusevičius et al., 2015).
Antibacterial Activity of Pyrrolidine Derivatives
In 2019, Balandis et al. synthesized new pyrrolidinone derivatives bearing triazole, thiazole, thiadiazole, and oxadiazole moieties. They demonstrated significant antibacterial activity, particularly against P. aeruginosa and L. monocytogenes, highlighting the potential of such compounds in antibacterial applications (Balandis et al., 2019).
Potential in Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with structures related to 1-(4-methoxyphenyl)-5-oxidanylidene-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide. These compounds showed promising properties for photodynamic therapy applications in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Synthesis and Cytotoxicity in Cancer Research
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds, related to the chemical , could provide insights into new therapeutic approaches in cancer research (Hassan et al., 2014).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-30-17-9-7-16(8-10-17)26-12-15(11-19(26)28)20(29)23-21-24-25-22(32-21)31-13-18(27)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSBWMJJXQWWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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